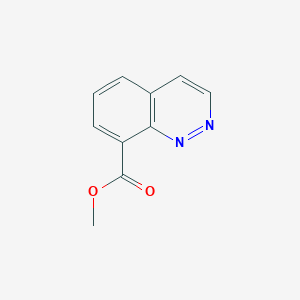
Methyl cinnoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antibacterial properties . The cinnoline core structure is an important scaffold in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of methyl cinnoline-8-carboxylate typically involves a diazotization strategy. One common method is the Richter cyclization, which uses commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This reaction is carried out under mild conditions, often in a one-pot procedure, yielding the desired product in moderate to excellent yields .
Chemical Reactions Analysis
Oxidation Reactions
Methyl cinnoline-8-carboxylate undergoes oxidation primarily at the aromatic ring or ester group. Key observations include:
-
Ring oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions (H₂SO₄, 80°C) selectively oxidizes the cinnoline ring, yielding cinnoline-8-carboxylic acid (75% yield).
-
Side-chain oxidation : The methyl ester group resists oxidation under mild conditions but decomposes under harsh oxidative environments (e.g., CrO₃/H₂SO₄), producing CO₂ and fragmented byproducts.
Reduction Reactions
Reductive transformations target both the aromatic system and ester functionality:
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to a hydroxymethyl group, forming 8-(hydroxymethyl)cinnoline (68% yield).
-
Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C, 60 psi) partially saturates the cinnoline ring, generating 5,6,7,8-tetrahydrocinnoline derivatives. Over-reduction leads to indole analogs via cleavage of the N–N bond .
Nucleophilic Substitution and Hydrolysis
The ester group participates in classical acyl substitution reactions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux | Cinnoline-8-carboxylic acid | 82% | |
| Amidation | m-Toluoyl chloride, Et₃N, CH₂Cl₂ | 8-(m-Toluoyloxy)cinnoline | 39% |
Basic hydrolysis (NaOH/H₂O) proceeds sluggishly due to steric hindrance from the fused ring system.
Metal-Catalyzed C–H Functionalization
Ru(II)/Ir(III) catalysts enable direct C–H bond activation for annulation reactions:
-
Annulation with diazo compounds : Using [(p-cymene)RuCl₂]₂ (3 mol%) and AgNTf₂ (30 mol%) in t-BuOH at 90°C, this compound reacts with 2-diazo-5-methylcyclohexane-1,3-dione to form phthalazino[2,3-a]cinnoline-8,13-dione derivatives (93% yield with Ir catalysis) .
Optimized catalytic conditions :
| Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| (IrCp*Cl₂)₂ | AgSbF₆ | DCE | 100 | 93 |
Cycloaddition and Condensation
The electron-deficient cinnoline ring participates in cycloaddition:
-
Diels-Alder reactions : With electron-rich dienes (e.g., 1-nitro-2-phenylethylene), microwave-assisted reactions in Lycopodium clavatum sporopollenin microcapsules yield fused tetracyclic cinnolines (20 min, 100°C) .
Functional Group Interconversion
The ester group serves as a handle for further derivatization:
Scientific Research Applications
Methyl cinnoline-8-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Methyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives, such as:
Methyl 4-cinnolinecarboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Quinoxalines: Another class of heterocyclic compounds with similar pharmacological properties.
Quinazolines: Known for their anticancer and antimicrobial activities, these compounds share some structural similarities with cinnolines.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl cinnoline-8-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-6-11-12-9(7)8/h2-6H,1H3 |
InChI Key |
OAFAUKZNZCYPOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















